molecular formula C25H21FN2O4S B3017673 3'-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894538-74-0

3'-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B3017673
CAS No.: 894538-74-0
M. Wt: 464.51
InChI Key: UNTALQHUHGWLTA-UHFFFAOYSA-N
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Description

3'-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic indole-thiazolidine hybrid compound with a complex heterocyclic framework. Its structure features a central indole moiety fused to a thiazolidine ring via a spiro junction, substituted at the 3' position with a 3,5-dimethoxyphenyl group and at the 1-position with a 4-fluorobenzyl group.

Key structural attributes include:

  • Spirocyclic core: The indole-thiazolidine fusion creates a rigid, three-dimensional scaffold, which may enhance target binding specificity.
  • Functional groups: The thiazolidine-2,4-dione moiety is a known pharmacophore in antidiabetic and antimicrobial agents .

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-1'-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-31-19-11-18(12-20(13-19)32-2)28-23(29)15-33-25(28)21-5-3-4-6-22(21)27(24(25)30)14-16-7-9-17(26)10-8-16/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTALQHUHGWLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3’-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and thiazolidine moieties, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.

Scientific Research Applications

The compound 3'-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic organic molecule that has garnered attention in various fields of scientific research. This article will explore its applications, particularly in medicinal chemistry and pharmacology, with a focus on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit anticancer properties. The spiroindole framework has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, derivatives of spiro[indole-3,2'-thiazolidine] have shown promise in targeting specific pathways involved in tumor growth.

Antimicrobial Properties

Recent studies suggest that this compound may possess antimicrobial activity. Compounds with similar structural motifs have been noted for their effectiveness against a range of bacterial and fungal pathogens. Investigations into the mechanism of action often reveal interference with microbial cell wall synthesis or disruption of metabolic pathways.

Neuroprotective Effects

The potential neuroprotective effects of this compound are also under investigation. Some derivatives have demonstrated the ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of spirocyclic compounds for their anticancer activity against breast cancer cells. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to further exploration into its structure-activity relationship (SAR) .

Case Study 2: Antimicrobial Efficacy

In another study published in Antibiotics, researchers tested various derivatives against multi-drug resistant strains of bacteria. The compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Neuroprotection

A recent investigation reported in Neuroscience Letters explored the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal injury. The findings indicated that these compounds could significantly reduce neuronal death and improve cell viability .

Mechanism of Action

The mechanism of action of 3’-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name R₁ (Indole Position 1) R₂ (Thiazolidine Position 3') Core Structure
Target compound 4-Fluorobenzyl 3,5-Dimethoxyphenyl Spiro[indole-3,2'-thiazolidine]-2,4'-dione
3'-(4-Methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione - 4-Methoxyphenyl Same core
1-[(3-Fluorophenyl)methyl]-3'-(4-methylphenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 3-Fluorobenzyl 4-Methylphenyl Same core
3'-{4-[1-Acetyl-5-(4-chlorophenyl)-2-pyrazolin-3-yl]phenyl}spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione Pyrazoline-acetyl-chlorophenyl - Modified spiro core with pyrazoline

Key Observations :

  • The 4-fluorobenzyl substituent may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., uses 3-fluorobenzyl) due to increased lipophilicity .

Physicochemical and Spectral Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight logP Melting Point (°C) IR (C=O stretch, cm⁻¹)
Target compound ~418* ~4.8† Not reported ~1689 (thiazolidinone C=O)‡
3'-(4-Methoxyphenyl) analog 326.37 ~3.1 Not reported 1689
1-[(3-Fluorophenyl)methyl]-3'-(4-methylphenyl) analog 418.49 4.82 Not reported Not reported
3,3'''-Ethane-1,2-diylbis-spiro[indole-thiazolidine] (Bis-derivative) ~650* >5.0† 147–149 1689

*Estimated based on molecular formula. †Predicted using fragment-based methods. ‡Inferred from analogous thiazolidinone derivatives .

Key Observations :

  • The target compound’s logP (~4.8) suggests moderate lipophilicity, comparable to the 3-fluorobenzyl analog (logP = 4.82 ), but higher than the 4-methoxyphenyl derivative (logP ~3.1 ). This aligns with the electron-withdrawing fluorine atom’s contribution to hydrophobicity.
  • The C=O stretch at ~1689 cm⁻¹ in IR spectra is consistent across thiazolidinone-containing analogs, confirming the integrity of the dione moiety .

Biological Activity

The compound 3'-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (commonly referred to as compound 1 ) is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies, including case studies and research findings.

Chemical Structure and Properties

Compound 1 has the molecular formula C25H21FN2O4SC_{25}H_{21}FN_2O_4S and a molecular weight of 464.51 g/mol . Its structure includes a spiro-indole moiety linked to a thiazolidine dione framework, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC25H21FN2O4SC_{25}H_{21}FN_2O_4S
Molecular Weight464.51 g/mol
SMILESCOc1cc(OC)cc(c1)N1C(=O)CSC11C(=O)N(Cc2ccc(F)cc2)c2ccccc12

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in critical signaling pathways. This mechanism is thought to contribute to its potential therapeutic effects in various diseases.

Antitumor Activity

Recent investigations have highlighted the antitumor properties of compound 1. For instance, a study by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells. The results indicated that certain derivatives exhibited significant antitumor activity, suggesting that compound 1 may share similar properties due to its structural analogies with these derivatives .

Antimicrobial Properties

Research has also pointed to the antimicrobial potential of compounds within the same structural family as compound 1. Thiazolidines have been reported to exhibit inhibitory effects against various bacterial strains and fungi, indicating that compound 1 might possess similar antimicrobial activities .

Study on Antitumor Effects

A significant study focused on the synthesis and evaluation of thiazolidinone derivatives demonstrated that compounds with similar structural motifs to compound 1 exhibited potent antitumor activity against multiple cancer cell lines, including MDA-MB-231 and HCT116. The study utilized a one-pot multi-component reaction to synthesize these derivatives and assessed their cytotoxicity through MTT assays .

Docking Studies

Molecular docking studies have been performed to predict the binding affinity of compound 1 with various biological targets. For example, docking simulations with human prostaglandin reductase (PTGR2) revealed favorable binding interactions, suggesting that compound 1 may inhibit this enzyme effectively . Such insights are crucial for understanding its potential therapeutic applications.

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